molecular formula C19H16ClN3O4 B12175659 3-chloro-4-methoxy-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

3-chloro-4-methoxy-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

Cat. No.: B12175659
M. Wt: 385.8 g/mol
InChI Key: FIZZKFYTGFEEBB-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves multiple steps. One common approach is to start with 3-chloro-4-methoxyaniline, which undergoes a series of reactions including nitration, reduction, and acylation to introduce the benzamide group . The oxadiazole ring can be formed through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce new functional groups onto the aromatic rings .

Scientific Research Applications

3-chloro-4-methoxy-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, which can lead to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-chloro-4-methoxy-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide apart from similar compounds is its unique combination of functional groups and the presence of the oxadiazole ring. This structure imparts specific chemical and biological properties that can be leveraged in various applications .

Properties

Molecular Formula

C19H16ClN3O4

Molecular Weight

385.8 g/mol

IUPAC Name

3-chloro-4-methoxy-N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C19H16ClN3O4/c1-3-10-26-14-7-4-12(5-8-14)17-18(23-27-22-17)21-19(24)13-6-9-16(25-2)15(20)11-13/h3-9,11H,1,10H2,2H3,(H,21,23,24)

InChI Key

FIZZKFYTGFEEBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OCC=C)Cl

Origin of Product

United States

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